molecular formula C7H16N2O B1600163 2-(1-Methylpiperazin-2-yl)ethanol CAS No. 889939-92-8

2-(1-Methylpiperazin-2-yl)ethanol

Cat. No.: B1600163
CAS No.: 889939-92-8
M. Wt: 144.21 g/mol
InChI Key: PPUMKKKFXCWRNH-UHFFFAOYSA-N
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Description

2-(1-Methylpiperazin-2-yl)ethanol is an organic compound with the molecular formula C7H16N2O It features a piperazine ring substituted with a methyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(1-Methylpiperazin-2-yl)ethanol involves the reduction of methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate using lithium aluminium tetrahydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is basified to a pH of 12 using sodium hydroxide, followed by filtration and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperazin-2-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium tetrahydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 2-(1-Methylpiperazin-2-yl)acetone.

    Reduction: Reduction reactions can produce various piperazine derivatives.

    Substitution: Substitution reactions can yield a wide range of substituted piperazines.

Scientific Research Applications

2-(1-Methylpiperazin-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperazin-2-yl)ethanol is not well-defined. compounds containing the piperazine moiety often interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperazin-1-yl)ethanol
  • 2-(4-Methylpiperazin-1-yl)ethanol
  • 2-(1-Methylpiperazin-2-yl)ethanamine

Uniqueness

2-(1-Methylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and receptor binding affinities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(1-methylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMKKKFXCWRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424476
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-92-8
Record name 2-(1-methylpiperazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(1-methylpiperazin-2-yl)ethanol was prepared by dissolving methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate (0.500 g, 2.50 mmol, prepared according to Abelman et al., Tetrahedron Letters, 44 (2003), 1823-1826) in THF (10 ml) followed by addition of LiAlH4 (2M in THF, 3.12 ml, 6.24 mmol). The resulting solution was refluxed for 2 h, concentrated in vacuo, basified to pH12 with 1M NaOH solution and filtered through a celite pad. The filtrate was purified by SPE using a TsOH cartridge to give 2-(1-methylpiperazin-2-yl)ethanol as a golden oil (0.125 g, 0.87 mmol). 2-(2,6-difluorophenyl)-5-(4-(2-(2-hydroxyethyl)-1-methylpiperazine-4-carbonyl)phenylamino)oxazole-4-carboxamide was then prepared using the method described in example U-12. 1H NMR (CD3OD) δ 1.35-1.40 (1H, m), 1.92-2.05 (1H, m), 2.10-2.20 (2H, m), 2.36 (3H, s), 2.30-2.38 (1H, m), 2.85-2.95 (2H, m), 3.25-3.35 (2H, m), 3.55-3.65 (2H, br. s), 7.15-7.25 (2H, m), 7.42-7.48 (2H, m), 7.50-7.60 (3H, m) LCMS (2) 1.96 min; m/z (ES+) 486.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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